molecular formula C20H20N4O B5632803 2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

Cat. No. B5632803
M. Wt: 332.4 g/mol
InChI Key: XUTWVZOKEZWQFI-UHFFFAOYSA-N
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Description

"2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide" is a chemical compound of interest in various synthetic and medicinal chemistry studies. Its relevance is particularly noted in the context of exploring novel synthetic routes and studying the chemical and physical properties of compounds with similar structural motifs.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes (Panchal & Patel, 2011). Another approach includes the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives (Wang, Li, Dong, & Dong, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized by spectroscopic methods such as 1H NMR and IR spectroscopy, elucidating the detailed structural aspects of these compounds (Panchal & Patel, 2011).

Chemical Reactions and Properties

These compounds often exhibit a range of chemical reactions and properties. For example, they may react with various aldehydes to form new derivatives, as seen in the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives (Wang, Li, Dong, & Dong, 2010).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with similar compounds have been considered. For instance, Sigma-Aldrich provides a product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the research and development of similar compounds have been suggested. The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(11-17-8-7-16-3-1-2-4-19(16)17)22-12-15-5-9-18(10-6-15)24-14-21-13-23-24/h1-6,9-10,13-14,17H,7-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTWVZOKEZWQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

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